3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, butoxyphenyl, and trifluoromethyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of Thieno[2,3-b]pyridine Core: The synthesis begins with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of Substituents: The next step involves the introduction of the butoxyphenyl and trifluoromethyl groups. This can be accomplished through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using appropriate reagents such as carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Pathway Modulation: It can influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-ethoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-propoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butoxyphenyl group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H21F6N3O2S |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H21F6N3O2S/c1-2-3-11-37-17-9-7-14(8-10-17)19-13-18(26(30,31)32)20-21(33)22(38-24(20)35-19)23(36)34-16-6-4-5-15(12-16)25(27,28)29/h4-10,12-13H,2-3,11,33H2,1H3,(H,34,36) |
InChI Key |
AOMOZELJIMCSOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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